Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate
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Overview
Description
Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a propargyl alcohol derivative with a suitable ester precursor under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate involves its ability to undergo various chemical transformations. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds that can interact with biological targets. The ester groups can be hydrolyzed to release active intermediates that may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (but-1-yn-1-yl)malonate
- Dimethyl (3,3-dimethoxypropyl)malonate
- Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)succinate
Uniqueness
Dimethyl (but-1-yn-1-yl)(3,3-dimethoxypropyl)propanedioate is unique due to the presence of both alkyne and ester functional groups, which provide a versatile platform for various chemical reactions
Properties
CAS No. |
828913-58-2 |
---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
dimethyl 2-but-1-ynyl-2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C14H22O6/c1-6-7-9-14(12(15)19-4,13(16)20-5)10-8-11(17-2)18-3/h11H,6,8,10H2,1-5H3 |
InChI Key |
GYBIUUGTXQLADT-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CCC(OC)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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